Oxiranylmethyl acetoacetate

Description

Historical Trajectories and Evolution of Epoxy-Acetoacetate Chemistry

The development of oxiranylmethyl acetoacetate (B1235776) is intrinsically linked to the independent but parallel advancements in epoxy and acetoacetate chemistries. The journey of epoxy resins began in 1934 when P. Schlack in Germany first reported the crosslinking of epoxides with amines. epoxy-europe.eu This foundational discovery was followed by the pioneering work of Pierre Castan in Switzerland and Sylvan Greenlee in the United States in the 1940s, who developed and patented epoxy resins based on bisphenol-A, laying the groundwork for the modern epoxy industry. epoxy-europe.euwikipedia.orgmagicresin.com These early resins were lauded for their minimal shrinkage upon curing and their robust adhesive and resistance properties. epoxy-europe.eu

Concurrently, the chemistry of the acetoacetyl group was being explored for its utility in thermoset coatings. eastman.com The acetoacetyl group, with its active methylene (B1212753) and ketone carbonyl groups, offered a variety of potential crosslinking reactions. eastman.com However, the widespread use of this functionality was initially hampered by difficulties in incorporating it into polymer chains. eastman.com A significant breakthrough came with the development of new methods for creating acetoacetate-functionalized polymers, such as the transesterification of polyols with esters like ethyl acetoacetate or tert-butyl acetoacetate. eastman.comlookchem.com

The convergence of these two fields of chemistry led to the conceptualization and synthesis of molecules like oxiranylmethyl acetoacetate, also known as glycidyl (B131873) acetoacetate. The synthesis of this hybrid molecule is often achieved through transacetoacetylation, for example, by reacting glycidol (B123203) with tert-butyl acetoacetate. lookchem.com This compound encapsulates the reactive potential of both its constituent parts, opening new avenues for chemical synthesis and material design.

Multifunctional Reactivity Profile and Research Significance

The research significance of this compound stems directly from its multifunctional reactivity profile. The molecule possesses two distinct reactive sites: the electrophilic oxirane (epoxy) ring and the nucleophilic/electrophilic acetoacetate group.

The epoxy group , a three-membered cyclic ether, is susceptible to ring-opening reactions with a wide array of nucleophiles, including amines, alcohols, phenols, and carboxylic acids. wikipedia.orgresearchgate.net This reaction is the cornerstone of epoxy chemistry and is widely utilized in the formation of crosslinked polymer networks in coatings, adhesives, and composites. google.compaint.org The reaction with amines, for instance, is a common curing method for epoxy resins. google.com

The acetoacetate group exhibits a more complex reactivity. It exists in equilibrium between a keto and an enol tautomer. The active methylene group (protons alpha to both carbonyls) is acidic and can be deprotonated by a base to form a nucleophilic enolate. acs.org This enolate can then participate in various carbon-carbon bond-forming reactions, such as the Michael addition to α,β-unsaturated esters. google.commdpi.com Furthermore, the ketone carbonyl group can react with amines to form stable enamines. acs.orgresearchgate.net This dual reactivity allows for a variety of crosslinking mechanisms, including reactions with diamines, isocyanates, and aldehydes. google.com

This dual functionality allows for sequential or simultaneous reactions, providing chemists with precise control over the final product's structure and properties. For example, the epoxy group can be reacted first, leaving the acetoacetate group available for subsequent modification, or both groups can be utilized in a one-pot synthesis to create complex architectures. This versatility is of paramount importance in designing materials with tailored properties.

Strategic Positioning as a Versatile Synthetic Intermediate and Material Precursor

The unique chemical structure of this compound positions it as a strategic building block in both organic synthesis and materials science.

As a synthetic intermediate , it serves as a precursor for the creation of more complex molecules. The epoxy ring can be opened by various nucleophiles to introduce new functional groups, while the acetoacetate moiety can be used to build carbon skeletons. For instance, reactions with amino acid derivatives can lead to the formation of multifunctionalized heterocycles. nih.gov

As a material precursor , this compound is particularly valuable in the formulation of coatings, adhesives, and resins. google.com Its ability to undergo multiple crosslinking reactions makes it an excellent crosslinking agent. google.com In polymer chemistry, it can be incorporated into polymer backbones, introducing pendant functional groups that can be used for subsequent crosslinking or modification. google.comgoogle.com For example, it can be used to prepare acetoacetylated polymers that can be crosslinked through various mechanisms, including reactions with melamines or through Michael addition. eastman.comgoogle.com The resulting thermoset coatings often exhibit desirable properties such as good hardness and chemical resistance. google.com

The use of this compound and similar functional monomers is central to the development of advanced materials, including high-solids coatings and waterborne acrylics that meet stringent environmental regulations. google.com Its ability to participate in diverse curing chemistries, including room-temperature curing mechanisms, further enhances its utility. researchgate.netgoogle.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| CAS Number | 84643-60-7 |

| Appearance | Liquid |

| Boiling Point | ~235 °C (estimated) |

| Density | ~1.15 g/cm³ (estimated) |

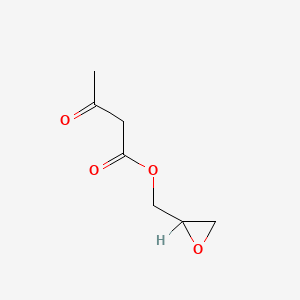

Structure

2D Structure

3D Structure

Properties

CAS No. |

84643-60-7 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

oxiran-2-ylmethyl 3-oxobutanoate |

InChI |

InChI=1S/C7H10O4/c1-5(8)2-7(9)11-4-6-3-10-6/h6H,2-4H2,1H3 |

InChI Key |

QOJCSHDIADEFAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCC1CO1 |

Origin of Product |

United States |

Synthetic Methodologies for Oxiranylmethyl Acetoacetate and Its Analogues

Esterification Pathways for Beta-Keto Ester Formation

The formation of the β-keto ester group is a critical step in the synthesis of the target molecule and its analogues. researchgate.net β-keto esters are key intermediates in the synthesis of many complex molecules and are valued for possessing both electrophilic and nucleophilic sites. fiveable.meucc.ie Common strategies include the direct esterification or transesterification of an alcohol with a suitable acetoacetylating agent.

One of the most direct methods for forming acetoacetate (B1235776) esters is the reaction of an alcohol with diketene (B1670635). In the context of oxiranylmethyl acetoacetate, this would involve the reaction of glycidol (B123203) with diketene. This reaction is often catalyzed by a mild base or Lewis acid to facilitate the ring-opening of diketene and subsequent ester formation.

Another prevalent method is transesterification, where a readily available acetoacetate ester, such as ethyl acetoacetate or methyl acetoacetate, is reacted with the desired alcohol in the presence of a catalyst. ucc.iersc.org This equilibrium-driven process often requires the removal of the more volatile alcohol byproduct to drive the reaction to completion. The kinetics of transesterification are typically slow, necessitating the use of a catalyst. rsc.org A wide range of methyl and ethyl β-keto esters are commercially available, making them convenient starting points. ucc.ie

The Claisen condensation is a fundamental reaction for forming β-keto esters by reacting two ester molecules, though mixed Claisen condensations between different esters can lead to complex mixtures unless one ester lacks alpha-hydrogens. libretexts.org For creating the specific structure of this compound, this method is less direct than acetoacetylation or transesterification.

| Method | Reactants | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetoacetylation | Alcohol (e.g., Glycidol) + Diketene | Often requires a catalyst (e.g., mild base, Lewis acid) | Direct, high atom economy | Diketene is highly reactive and requires careful handling |

| Transesterification | Alcohol (e.g., Glycidol) + Alkyl Acetoacetate (e.g., Ethyl Acetoacetate) | Acid or base catalysis (e.g., NaOEt, H₂SO₄), or enzymatic catalysis; often requires removal of alcohol byproduct | Uses readily available starting materials, mild conditions possible. rsc.org | Equilibrium-limited, may require forcing conditions or byproduct removal. rsc.org |

| Claisen Condensation | Two ester molecules | Strong base (e.g., sodium ethoxide) | Fundamental for C-C bond formation. fiveable.me | Less direct for this specific target; risk of mixed products in crossed variations. libretexts.org |

Epoxidation Reactions for Oxirane Moiety Incorporation

The introduction of the oxirane ring is achieved through the epoxidation of a carbon-carbon double bond. libretexts.org In the synthesis of this compound, this involves the epoxidation of allyl acetoacetate. Allyl acetoacetate can be synthesized via the esterification methods described previously, using allyl alcohol as the starting material.

A common and effective method for epoxidation is the use of peroxy acids (peracids), such as meta-chloroperoxybenzoic acid (m-CPBA). quimicaorganica.org This reaction involves the transfer of an oxygen atom from the peracid to the alkene, forming the epoxide in a concerted mechanism. libretexts.org

For allylic alcohols, the presence of the hydroxyl group can direct the stereochemistry of the epoxidation, a feature exploited in reactions like the Sharpless asymmetric epoxidation. libretexts.orgquimicaorganica.org While allyl acetoacetate is not an allylic alcohol, related catalytic systems can be employed. Metal-catalyzed epoxidations, using reagents like hydrogen peroxide or tert-butyl hydroperoxide as the oxidant in the presence of a metal catalyst (e.g., based on titanium, vanadium, or tungsten), are also widely used. libretexts.orgwikipedia.orgorganic-chemistry.org For instance, a method for the epoxidation of allyl chloride utilizes hydrogen peroxide with a homogeneous catalyst. google.com The choice of catalyst and oxidant can influence the reaction's efficiency and selectivity.

Another pathway involves the intramolecular cyclization of a halohydrin, known as the intramolecular Williamson ether synthesis. quimicaorganica.org This would entail reacting allyl acetoacetate with a halogen and water to form a halohydrin intermediate, which is then treated with a base to induce ring closure to the epoxide.

| Method | Reagents | Substrate Example | Key Features |

|---|---|---|---|

| Peracid Epoxidation | m-CPBA, Peracetic acid | Allyl Acetoacetate | Generally reliable, proceeds via a concerted mechanism. libretexts.orgquimicaorganica.org |

| Metal-Catalyzed Epoxidation | H₂O₂ or TBHP with Ti, V, W, or Mn catalysts | Allyl Acetoacetate | Can offer high selectivity; H₂O₂ is a "green" oxidant. organic-chemistry.orgmdpi.com |

| Halohydrin Formation & Cyclization | 1. Halogen (e.g., Br₂) and H₂O 2. Base | Allyl Acetoacetate | A two-step process involving an Sₙ2 ring closure. quimicaorganica.org |

| Sharpless Asymmetric Epoxidation | Titanium tetraisopropoxide, TBHP, Diethyl tartrate | Allylic Alcohols | Provides high enantioselectivity for allylic alcohols. libretexts.orgquimicaorganica.orgwikipedia.org |

Green Chemistry Principles in Scalable Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable large-scale processes. The 12 principles of green chemistry provide a framework for this optimization, focusing on waste prevention, atom economy, and the use of safer chemicals and processes. rroij.comacs.org

Waste Prevention: The ideal synthesis minimizes waste generation. acs.org Choosing reaction pathways with high yields and selectivity, such as the direct addition of diketene to glycidol, is preferable to multi-step routes with significant byproduct formation.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The reaction of glycidol with diketene is an addition reaction with 100% theoretical atom economy, making it a highly efficient route from this perspective.

Use of Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a key goal. For epoxidation, using hydrogen peroxide as the oxidant is advantageous as its only byproduct is water. organic-chemistry.org Similarly, exploring solvent-free reaction conditions or using benign solvents like water or glycerol (B35011) can significantly improve the process's environmental profile. nih.gov For example, some multi-component reactions can be performed under solvent-free conditions, which aligns with green chemistry principles. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Catalysts reduce the amount of waste because they are used in small quantities and can be recycled and reused. rsc.orgresearchgate.net Developing robust, recyclable heterogeneous or enzymatic catalysts for both the esterification and epoxidation steps is a primary focus of green process development. rug.nlrsc.org

Catalytic Systems for Optimized Synthesis

For Esterification/Transesterification:

Lewis Acids: Arylboronic acids have been shown to be effective Lewis acid catalysts for the transesterification of β-keto esters, functioning under mild conditions with good to excellent yields. ucc.iersc.org

Homogeneous Catalysts: Traditional acid (H₂SO₄) or base (NaOEt) catalysts are effective but can be difficult to separate from the product mixture and may require neutralization steps, adding to the waste stream.

Enzymes: Lipases are increasingly used for transesterification reactions. They offer high selectivity, operate under mild conditions, and can often eliminate the need for protecting groups, aligning with green chemistry principles. acs.org

Ionic Liquids: Certain ionic liquids have been investigated as catalysts for reactions involving ethyl acetoacetate, demonstrating potential for reusability. rsc.org

For Epoxidation:

Homogeneous Catalysts: Titanium-based systems, like in the Sharpless epoxidation, are highly effective for allylic alcohols. wikipedia.org For unfunctionalized alkenes or related substrates, catalysts based on manganese, tungsten, or rhenium can efficiently use hydrogen peroxide as the oxidant. organic-chemistry.orgmdpi.com

Heterogeneous Catalysts: Developing solid catalysts for epoxidation is a major area of research. Zeolites containing titanium, such as Ti-MWW, have shown high activity and selectivity for the epoxidation of allyl chloride with H₂O₂, a process analogous to the epoxidation of allyl acetoacetate. mdpi.com Supported metal catalysts or heteropolyacids offer the advantage of easy separation and recycling. researchgate.net

Organocatalysts: Ketones like 2,2,2-trifluoroacetophenone (B138007) can act as organocatalysts for epoxidation using hydrogen peroxide, providing a metal-free alternative. organic-chemistry.org

Process Design and Yield Enhancement Strategies

Reaction Condition Optimization: Key parameters such as temperature, pressure, reaction time, and catalyst loading must be carefully optimized. For transesterification, a critical strategy for yield enhancement is the continuous removal of the alcohol byproduct (e.g., ethanol (B145695) or methanol) to shift the reaction equilibrium towards the product. rsc.org This can be achieved by distillation if there is a sufficient boiling point difference.

Process Intensification: Continuous flow manufacturing offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and purity. researchgate.net A continuous flow setup could involve pumping the reactants through a heated reactor column packed with a heterogeneous catalyst. This approach allows for precise control over reaction conditions and facilitates easier product separation. researchgate.net

Purification Strategies: The purification of the final product, this compound, must be considered. Distillation under reduced pressure is a likely method, given the compound's structure. However, care must be taken to avoid high temperatures that could lead to decomposition or polymerization of the epoxide ring. Alternative purification methods like chromatography are suitable for smaller scales but may be less economical for bulk production. orgsyn.org The development of processes that yield a high-purity crude product can significantly reduce the burden and cost of downstream processing.

Advanced Studies on Reactivity and Reaction Mechanisms of Oxiranylmethyl Acetoacetate

Oxirane Ring-Opening Reaction Mechanisms

The epoxide ring is characterized by significant ring strain, which makes it susceptible to ring-opening reactions by a variety of nucleophiles. These reactions are of great industrial and synthetic importance for the production of polymers and fine chemicals. The mechanism of ring-opening can be finely tuned by the choice of catalyst and reaction conditions.

The ring-opening of the oxiranylmethyl group proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile can attack either of the two carbon atoms of the epoxide ring. In the case of oxiranylmethyl acetoacetate (B1235776), this involves the terminal, less-substituted carbon (C-3) or the internal, more-substituted carbon (C-2) of the oxirane ring.

Regioselectivity: Under basic or neutral conditions, the reaction typically follows an SN2 pathway where the nucleophile attacks the sterically less hindered carbon atom. This results in the formation of a secondary alcohol.

Stereochemical Control: The SN2 attack involves an inversion of stereochemistry at the center of attack. If the starting epoxide is chiral, the ring-opening reaction proceeds with high stereospecificity, leading to a product with a predictable configuration. This control is crucial in the synthesis of chiral molecules and polymers. For instance, the base-catalyzed reaction with thiol nucleophiles is a common method for the functionalization of glycidyl (B131873) scaffolds. rsc.org

The reaction can be employed for post-polymerization modification of polymers containing glycidyl groups. rsc.org The use of disulfides as precursors for thiolates can ensure equimolar stoichiometry in these "click" reactions by generating the nucleophile in situ. rsc.org

Both acid and base catalysis can be used to facilitate the ring-opening of the oxirane, but they operate via different mechanisms and can lead to different regiochemical outcomes.

Base-Catalyzed Ring Opening: In base-catalyzed reactions, a strong nucleophile is required. The reaction is initiated by the attack of the nucleophile on one of the epoxide carbons. As mentioned, this attack typically occurs at the less sterically hindered carbon atom. This process is fundamental in the synthesis of polyethers and in functionalization reactions. rsc.org

Acid-Catalyzed Ring Opening: Under acidic conditions, the oxygen atom of the oxirane is first protonated by the acid catalyst. This protonation makes the epoxide a much better leaving group and activates the ring towards attack by even weak nucleophiles. The nucleophilic attack then occurs from the side opposite to the protonated oxygen. The regioselectivity in acid-catalyzed opening is more complex. The attack may occur at the more substituted carbon atom because that carbon can better stabilize the partial positive charge that develops in the transition state, which has some SN1 character. Various acids, including pyridinium (B92312) chloride in pyridine (B92270) or hydrogen halides, can be used to effect this transformation. sci-hub.se The efficiency and selectivity of these reactions can be highly dependent on the solvent and the presence of other substances like water, which can act as a proton transfer carrier. rsc.org

| Feature | Acid-Catalyzed | Base-Catalyzed |

| Catalyst | Lewis or Brønsted acids (e.g., H+, BF₃) | Bases (e.g., RO⁻, OH⁻, RNH₂) |

| Initial Step | Protonation/coordination to the epoxide oxygen | Nucleophilic attack on a ring carbon |

| Nucleophile | Can be weak (e.g., H₂O, ROH) | Must be strong (e.g., RO⁻, N₃⁻) |

| Regioselectivity | Tends to favor attack at the more substituted carbon | Favors attack at the less substituted carbon |

| Mechanism Character | SN1-like transition state | SN2 mechanism |

Active Methylene (B1212753) Chemistry of the Acetoacetate Moiety

The acetoacetate portion of the molecule contains a methylene group (-CH₂-) flanked by two carbonyl groups. This positioning makes the methylene protons acidic and the group is thus referred to as an "active methylene" compound. shivajicollege.ac.inegyankosh.ac.in This acidity is the basis for a wide range of important carbon-carbon bond-forming reactions.

Oxiranylmethyl acetoacetate, like other β-keto esters, exists as a dynamic equilibrium mixture of two tautomeric forms: the keto form and the enol form. shivajicollege.ac.in This phenomenon is known as keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen, forming a pseudo-six-membered ring.

The position of this equilibrium is highly dependent on the solvent. wikipedia.org In polar, protic solvents such as water, the keto form predominates as the solvent molecules can effectively solvate the carbonyl groups. In non-polar solvents, the enol form becomes more significant as the intramolecular hydrogen bond provides stabilization that is not disrupted by solvent interactions. wikipedia.org

| Solvent | Polarity | % Keto Form (approx.) | % Enol Form (approx.) |

| Water | High | 98 | 2 |

| Acetic Acid | High | 94 | 6 |

| Chloroform | Medium | 82 | 18 |

| Hexane | Low | 51 | 49 |

| Data is representative for acetoacetate systems and illustrates the general trend. wikipedia.org |

The enolate anion, readily formed by treating this compound with a base, is a soft nucleophile. It can participate in Michael addition reactions, which involve the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for forming new carbon-carbon bonds. The reaction begins with the deprotonation of the active methylene group, followed by the nucleophilic attack of the resulting enolate on the β-carbon of the unsaturated system. The resulting product is a 1,5-dicarbonyl compound, which can often be cyclized or further modified. This type of polyaddition has been explored for the synthesis of functional polymers. researchgate.net

The active methylene group can undergo condensation reactions with various electrophiles. A notable example is the reaction with amines and their derivatives. For instance, the enol form of an acetoacetate can react with urea (B33335) or thiourea (B124793) in the presence of a catalyst to form heterocyclic compounds like pyrimidines (e.g., 4-methyl uracil). shivajicollege.ac.in This type of reaction, known as the Biginelli reaction or a related condensation, is of great importance in medicinal chemistry for the synthesis of bioactive heterocycles. The reaction involves the condensation of the acetoacetate, an aldehyde, and a urea or thiourea, often under acidic conditions.

Chemoselectivity and Regioselectivity in Complex Transformations

The dual functionality of this compound presents a significant challenge and opportunity in chemical synthesis: the selective reaction of one functional group in the presence of the other (chemoselectivity) and, in the case of the epoxide, the specific site of nucleophilic attack (regioselectivity).

The acetoacetate group possesses three potential nucleophilic/electrophilic sites: the enolate formed at the α-carbon, the ketone carbonyl, and the ester carbonyl. The epoxide, a three-membered cyclic ether, is highly susceptible to ring-opening reactions by nucleophiles due to its inherent ring strain. The outcome of a reaction is therefore highly dependent on the nature of the reagent and the reaction conditions.

In the presence of a strong base, the acidic α-proton of the acetoacetate moiety is readily abstracted to form a stabilized enolate. This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions. Conversely, hard nucleophiles will preferentially attack one of the carbonyl carbons. The epoxide ring can be opened under both acidic and basic/neutral conditions.

Regioselectivity in Epoxide Ring-Opening:

The ring-opening of the oxirane moiety in this compound can proceed via two pathways, leading to different regioisomers. Under basic or nucleophilic conditions, the reaction typically follows an S(_N)2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the epoxide. In the case of this compound, this would be the terminal methylene carbon.

Under acidic conditions, the epoxide oxygen is protonated, and the transition state gains more carbocationic character. In this scenario, the nucleophilic attack may be directed to the more substituted carbon atom if it can better stabilize the partial positive charge. However, for a primary-secondary epoxide like that in this compound, attack at the less substituted carbon often remains competitive or favored.

The choice of catalyst and solvent can significantly influence the regioselectivity of the epoxide ring-opening. For instance, Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack and influencing the site of that attack.

| Catalyst/Conditions | Expected Major Regioisomer of Ring-Opening | Predominant Mechanism |

| Basic (e.g., NaOR) | Attack at the terminal carbon | S(_N)2 |

| Acidic (e.g., H₂SO₄) | Often a mixture, but attack at the terminal carbon is common for primary-secondary epoxides | S(_N)2-like with some S(_N)1 character |

| Lewis Acid (e.g., TiCl₄) | Can be tuned depending on the Lewis acid and substrate | Coordination-activation |

This table presents expected outcomes based on general principles of epoxide chemistry.

Kinetic and Thermodynamic Investigations of Reactive Pathways

Understanding the kinetics and thermodynamics of the reactions of this compound is crucial for predicting reaction outcomes and optimizing conditions to favor the formation of a desired product. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies of analogous systems, such as ethyl acetoacetate and simple epoxides.

Kinetic Investigations:

Kinetic studies measure reaction rates to elucidate reaction mechanisms, including the identification of the rate-determining step. For this compound, key kinetic investigations would involve:

Rate of Enolate Formation: The deprotonation of the α-carbon is generally a fast and reversible process. The rate is dependent on the strength of the base and the solvent used.

Kinetics of Epoxide Ring-Opening: The rate of epoxide ring-opening is highly dependent on the nucleophile's concentration and nucleophilicity, as well as the presence and concentration of any catalyst (acid or base). For instance, studies on the epoxidation of soybean oil have shown that the epoxide ring-opening can be a significant side reaction, with its rate influenced by the acidity of the medium and the concentration of nucleophilic species. mdpi.com

Competitive Reaction Kinetics: A key area of study would be the relative rates of enolate alkylation versus epoxide ring-opening when both a base and a nucleophilic alkylating agent are present.

Computational studies on related systems can provide theoretical estimates of activation barriers for different reaction pathways, offering insights into the kinetic favorability of one reaction over another. For example, computational models can predict the activation energies for nucleophilic attack at the different electrophilic sites of the molecule.

Thermodynamic Investigations:

Thermodynamic studies focus on the energy changes that occur during a reaction, determining the relative stability of reactants and products and thus the position of chemical equilibrium. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction.

For the reactions of this compound, important thermodynamic considerations include:

Tautomeric Equilibrium: The acetoacetate moiety exists in a tautomeric equilibrium between the keto and enol forms. The position of this equilibrium is influenced by the solvent and temperature.

Relative Product Stabilities: Thermodynamic data can be used to predict the relative stabilities of different possible products. For example, in a reaction that could yield multiple regioisomers from epoxide opening, the thermodynamic data would indicate which isomer is the most stable.

| Reaction Type | General Thermodynamic Profile | Key Factors |

| Enolate Formation | Endothermic (requires energy to remove proton) | pKa of the α-proton, base strength |

| Epoxide Ring-Opening | Exothermic (releases ring strain) | Nature of the nucleophile and solvent |

| Keto-Enol Tautomerism | Small ΔG, equilibrium position is solvent dependent | Polarity of the solvent |

This table provides a generalized thermodynamic overview based on established chemical principles.

Polymerization and Crosslinking Chemistry Involving Oxiranylmethyl Acetoacetate

Role as a Monomer in Polymer Synthesis

Oxiranylmethyl acetoacetate (B1235776) serves as a functional monomer, enabling the incorporation of both epoxy and acetoacetate groups into a polymer backbone. Similar to other specialty monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM) and glycidyl (B131873) methacrylate (GMA), it can be introduced into a polymer chain via copolymerization with other unsaturated monomers. paint.orgeastman.com The presence of these two reactive sites on a single monomer unit offers formulators significant versatility. eastman.com

By integrating Oxiranylmethyl acetoacetate into polymer structures, materials can be designed for a wide array of applications. The acetoacetate group provides a pathway for crosslinking at ambient temperatures, while the epoxy group can undergo reactions at elevated temperatures or through different catalytic mechanisms. paint.orgeastman.com This allows for the precise tailoring of polymer properties, such as hardness, chemical resistance, and thermal stability. The incorporation of the bulky acetoacetyl group can also influence the physical properties of the resulting resin, such as reducing solution viscosity and lowering the glass transition temperature (Tg) prior to crosslinking. eastman.comresearchgate.net

Mechanisms of Homopolymerization and Copolymerization

The polymerization of this compound can proceed through different mechanisms, depending on which functional group is targeted.

Acetoacetate Moiety: If the acetoacetate is part of an unsaturated ester structure (e.g., a methacrylate derivative), it can undergo free-radical polymerization. This process can be initiated thermally or photochemically to form a polymer backbone with pendant oxirane groups. This mechanism allows for the copolymerization of this compound with a variety of other vinyl monomers, such as acrylates, methacrylates, and styrenes, to create functional copolymers with tailored properties. arkema.comdoaj.org

Oxirane (Epoxy) Moiety: The epoxy ring can be polymerized through cationic or anionic ring-opening polymerization. Cationic ring-opening polymerization, often initiated by Lewis or Brønsted acids, results in a polyether backbone with pendant acetoacetate groups. This method is characteristic of epoxy resin chemistry.

The ability to selectively polymerize one functional group while leaving the other intact is fundamental to the design of advanced materials. For example, free-radical polymerization of the acetoacetate-bearing portion can create a thermoplastic polymer that can be subsequently crosslinked through its epoxy groups in a separate step.

Crosslinking Architectures and Network Formation

The dual functionality of this compound allows for the creation of diverse and complex crosslinked networks. The final properties of the thermoset material are highly dependent on the chosen crosslinking chemistry.

Polymers containing both epoxy and acetoacetate functionalities can be crosslinked using reagents that react with one or both groups. A crosslinking agent bearing multiple functional groups, such as a polyamine, can react simultaneously with both the epoxy ring (via ring-opening addition) and the acetoacetate group (via enamine formation). rsc.orggoogle.com This creates a highly integrated and densely crosslinked network.

Alternatively, two different crosslinking agents can be used. For example, a dicarboxylic acid could be used to crosslink the epoxy groups, while a diamine is used to crosslink the acetoacetate moieties. paint.org This approach can lead to the formation of interpenetrating polymer networks (IPNs), where two distinct networks are physically entangled, resulting in materials with enhanced toughness and impact strength. mdpi.com

One of the most significant crosslinking reactions for the acetoacetate group is its reaction with primary amines to form an enamine linkage. researchgate.net When a multifunctional amine, such as a diamine or triamine, is used, a crosslinked network is formed. paint.orgrsc.org

R-NH₂ + CH₃COCH₂COOR' ⇌ R-N=C(CH₃)CHCOOR' + H₂O

This reaction is particularly useful because it can proceed at ambient temperature, making it suitable for coatings and applications where heat curing is not feasible. paint.orgehu.es The resulting enamine crosslinks contribute to the chemical resistance and durability of the final material. The rate of this crosslinking reaction can be influenced by factors such as pH and the volatility of the amine used. researchgate.net

Table 1: Properties of Amine-Acetoacetate Crosslinked Films

| Property | Observation | Research Finding |

| Curing Conditions | Crosslinking can occur at room temperature but is accelerated by heat. | At room temperature, the reaction evolves slowly, requiring a month for full crosslinking. Annealing at 60°C completes the crosslinking within 24 hours. ehu.es |

| Mechanical Properties | Crosslinking significantly enhances the mechanical strength of latex films. | The introduction of crosslinks improves tensile strength, abrasion resistance, and general durability. paint.org |

| Thermal Stability | The formation of a crosslinked network increases the thermal stability of the polymer. | Crosslinking enhances the glass-transition temperature (Tg) and overall thermostability of latex films. researchgate.net |

| Chemical Resistance | The enamine network reduces the solubility of the polymer in organic solvents. | Crosslinking agents impart the crucial property of reducing the dissolution of the polymer in organic solvents. mdpi.com |

Beyond amine and epoxy reactions, the acetoacetate group offers other versatile crosslinking pathways:

Michael Addition: The active methylene (B1212753) hydrogen atoms of the acetoacetate group can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, such as multifunctional acrylates. eastman.comgoogle.com This reaction is typically catalyzed by a strong base and is an effective method for forming carbon-carbon bonds, leading to a stable crosslinked network. google.com

Aldehyde Condensation: The acetoacetate group can react with aldehydes, particularly formaldehyde, at its active methylene site. This condensation reaction can be used to form crosslinks, especially in ambient temperature curing systems. eastman.com

Metal Chelation: The β-ketoester structure of the acetoacetate group can form stable chelates with various metal ions. This property can be exploited to create ionomeric crosslinks, which can introduce unique properties such as reversibility or enhanced adhesion to metal substrates. eastman.com

For the epoxy functionality, conventional crosslinking additives for epoxy resins can be employed, including:

Anhydrides: Curing with anhydrides typically requires elevated temperatures and results in polyester (B1180765) networks with high thermal and chemical resistance.

Carboxylic Acids: Multifunctional carboxylic acids can react with the epoxy groups to form ester linkages, providing another route to a crosslinked network. paint.org

Influence of this compound on Polymer Structure and Morphology

The acetoacetate group can readily undergo Michael addition reactions, a type of conjugate addition, with various Michael acceptors. This reaction can be catalyzed by a base and often proceeds at ambient or slightly elevated temperatures. In contrast, the epoxy ring typically undergoes ring-opening polymerization, which can be initiated by acids, bases, or nucleophiles, and may require higher temperatures or specific catalysts. This difference in reactivity is the key to creating staged, well-defined polymer networks.

For instance, in a dual-curing system, the Michael addition of the acetoacetate group can be initiated first, leading to the formation of an initial crosslinked network. Subsequently, the ring-opening polymerization of the epoxy group can be triggered, forming a second, independent network intertwined with the first. This results in the formation of an IPN. The incompatibility between these two distinct polymer networks often leads to phase separation. nih.gov

This phase separation can manifest in various morphologies, such as the dispersion of one polymer phase as spherical domains within a continuous matrix of the other. The size and distribution of these domains are influenced by factors such as the relative concentrations of the reactive groups and the curing conditions. For example, in systems where an acetoacetate-acrylate network is formed in the presence of an epoxy network, the more flexible acetoacetate-acrylate phase has been observed to disperse in the form of polymeric spheres within the more rigid epoxy matrix. nih.gov

The introduction of the bulky acetoacetyl group pendant to a polymer backbone can also have a plasticizing effect. This is due to an increase in chain separation and a reduction in hydrogen bonding between polymer chains. This effect has been observed to lower the solution viscosity and the glass transition temperature (Tg) of the resulting polymer.

The following table illustrates the effect of incorporating an acetoacetate-functional monomer, acetoacetoxyethyl methacrylate (AAEM), which is structurally similar to this compound, on the glass transition temperature of a methyl methacrylate (MMA) copolymer, as compared to a copolymer with a hydroxyl-functional monomer (HEMA).

| Mole % Functional Monomer | Tg of MMA/AAEM Copolymer (°C) | Tg of MMA/HEMA Copolymer (°C) |

|---|---|---|

| 0 | 105 | 105 |

| 10 | 95 | 108 |

| 20 | 85 | 110 |

| 30 | 75 | 112 |

The data clearly shows a decrease in Tg with increasing concentration of the acetoacetate-functional monomer, indicating greater flexibility and a less tightly packed polymer structure. Conversely, the incorporation of the hydroxyl-functional monomer leads to an increase in Tg, likely due to increased hydrogen bonding.

Furthermore, the morphology of the final polymer can be controlled by the polymerization method. For example, in emulsion or suspension polymerization, the presence of this compound can influence the particle size and surface morphology of the resulting latex particles. The dual functionality can be exploited to create core-shell structures or particles with reactive surfaces for further functionalization. The reaction of acetoacetoxyethyl methacrylate with glycidyl acrylate, for instance, can produce novel monomers that can be used to build complex polymer architectures. google.com

Advanced Material Science Applications Derived from Oxiranylmethyl Acetoacetate As a Building Block

Formulation of High-Performance Coatings and Films

The integration of oxiranylmethyl acetoacetate (B1235776) into polymer systems is a key strategy for developing high-performance coatings and films. The acetoacetate group provides formulators with significant versatility in selecting a crosslinking mechanism, which is a critical factor in achieving desired coating properties. eastman.com

The presence of the acetoacetate moiety can lower the solution viscosity and glass transition temperature (Tg) of resins, which is beneficial for formulating high-solids coatings with reduced volatile organic compound (VOC) content. eastman.comresearchgate.net This allows for the development of more environmentally friendly coating systems without compromising performance. paint.orgspecialchem.compaint.org

A variety of crosslinking reactions can be utilized with acetoacetate-functional polymers. eastman.com These include reactions with conventional crosslinkers like melamines and isocyanates, which yield coatings with performance properties comparable to standard hydroxyl-functional resins. eastman.comresearchgate.net Additionally, novel ambient temperature curing mechanisms are possible, such as the Michael addition reaction with activated olefins (e.g., acrylates) and reactions with diamines. eastman.comgoogle.com These low-temperature curing capabilities reduce the energy consumption required during the coating process. researchgate.net

The performance of coatings derived from these systems is marked by excellent hardness, chemical resistance, and block resistance. google.comgoogle.com Waterborne acrylic coatings formulated with acetoacetate functionality can deliver performance comparable to traditional solvent-borne systems while meeting stringent VOC emission regulations. google.comgoogle.com

Table 1: Crosslinking Mechanisms for Acetoacetate-Functional Polymers in Coatings

| Crosslinking Agent | Reaction Type | Curing Conditions | Key Advantages |

|---|---|---|---|

| Melamine Resins | Condensation | Elevated Temperature | Conventional, good performance |

| Isocyanates | Addition | Ambient/Elevated Temperature | High performance, durable films |

| Multifunctional Acrylates | Michael Addition | Ambient Temperature (Base Catalyzed) | Low energy curing, fast reaction |

| Diamines | Enamine Formation | Ambient Temperature | Rapid curing, suitable for 2K systems |

| Aldehydes | Knoevenagel Condensation | Ambient/Elevated Temperature | Versatile, moisture resistant |

| Metal Ions | Chelation | Ambient Temperature | Improved adhesion to metal substrates |

Design of Specialty Adhesives and Sealants

In the design of specialty adhesives and sealants, oxiranylmethyl acetoacetate provides unique functionalities that enhance bonding performance, particularly on challenging substrates. The acetoacetate group's ability to undergo keto-enol tautomerism allows it to form strong coordination complexes with metal ions, a process known as chelation. eastman.com

This chelation mechanism has been shown to significantly improve the adhesion of polymer systems to metallic substrates. eastman.comgoogle.com By incorporating acetoacetate functionality, adhesives can form durable chemical bonds with metal surfaces, such as aluminum and steel, leading to enhanced corrosion protection and bond strength. google.com This is particularly valuable in automotive and industrial applications where reliable metal adhesion is critical.

Development of Advanced Resin Systems and Composites

This compound is a valuable monomer for modifying and creating advanced resin systems and composites with tailored properties. westlakeepoxy.com When incorporated into polymer backbones, such as acrylics or polyesters, the acetoacetate group can significantly influence the resin's physical properties. eastman.com For example, its presence can lead to a reduction in solution viscosity, which is highly beneficial for processing high-solids resins and for achieving better fiber impregnation in composite manufacturing. eastman.comresearchgate.net

The dual reactivity of this compound allows it to be used in hybrid resin systems. The oxirane group can react via ring-opening polymerization, typical of epoxy chemistry, while the acetoacetate group offers a variety of other crosslinking pathways. mdpi.com This enables the creation of highly crosslinked networks, resulting in composites with superior thermal and chemical resistance. westlakeepoxy.com

Table 2: Impact of Acetoacetate Functionality on Resin and Composite Properties

| Property | Effect of Acetoacetate Incorporation | Rationale |

|---|---|---|

| Solution Viscosity | Reduction | The bulky pendant group increases chain separation, reducing intermolecular forces. eastman.com |

| Glass Transition Temp. (Tg) | Reduction | Increased free volume and chain mobility due to the pendant group. eastman.comresearchgate.net |

| Crosslink Density | Increase | Multiple reactive sites allow for the formation of dense polymer networks. westlakeepoxy.com |

| Adhesion to Substrates | Improvement | Chelation with metal surfaces and polar interactions enhance bonding. eastman.comgoogle.com |

| Mechanical Strength | Improvement | Enhanced interfacial adhesion in composites and higher crosslink density. kpi.uaelsevierpure.com |

| Chemical Resistance | Improvement | Densely crosslinked networks restrict solvent penetration. westlakeepoxy.com |

Bio-based and Sustainable Material Development

The use of this compound as a building block aligns with the growing demand for sustainable materials and greener chemical processes. The versatility in crosslinking, particularly the ability to cure at ambient temperatures, contributes to more sustainable coating and material production by minimizing energy consumption. researchgate.netnih.gov This is a significant advantage over traditional thermoset systems that require high-temperature ovens for curing.

Furthermore, the development of high-solids and waterborne coating formulations utilizing acetoacetate chemistry helps to significantly reduce the emission of volatile organic compounds (VOCs). paint.orggoogle.comsyensqo.com This addresses major environmental and health concerns associated with solvent-based systems. paint.org

There is also a growing research interest in deriving the chemical precursors for these functional monomers from renewable resources. For instance, acetoacetylated materials can be synthesized from bio-based sources like vegetable oils (e.g., soybean or castor oil) and sucrose. nih.gov By reacting these renewable polyols with acetoacetylating agents, it is possible to create bio-based resins and coatings. nih.gov This approach combines the performance advantages of acetoacetate chemistry with a reduced reliance on fossil fuels, paving the way for the development of high-performance, sustainable, and bio-based materials. pcimag.com

Engineering of Stimuli-Responsive and Functional Materials

The unique chemical nature of the acetoacetate group makes this compound an excellent candidate for designing stimuli-responsive or "smart" materials. researchgate.neteuropean-coatings.com These are advanced materials that can change their properties in response to external environmental triggers. nih.govijbpas.com

One of the key features of the acetoacetate group is its ability to chelate with metal ions. eastman.com Polymers containing this functionality can be designed to respond to the presence of specific metal ions in their environment. ias.ac.inmdpi.com This response could manifest as a change in color, solubility, or mechanical properties, making them suitable for applications in sensors, selective sequestering agents, and environmental remediation. researchgate.netku.edu

The keto-enol tautomerism of the acetoacetate group is sensitive to the pH of the surrounding medium. This property can be harnessed to create pH-responsive polymers. Such materials could be designed to swell or shrink, or to release an encapsulated substance, as the pH changes. This opens up possibilities for applications in controlled drug delivery and smart coatings that can respond to corrosive environments. The ability to create polymers that react to specific chemical or physical stimuli is a rapidly expanding area of materials science, with acetoacetate functionality playing a crucial role. researchgate.netnih.gov

Computational and Theoretical Chemistry Approaches for Oxiranylmethyl Acetoacetate Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and predict the reactivity of molecules such as oxiranylmethyl acetoacetate (B1235776). nih.govresearchgate.net These calculations begin with the geometric optimization of the molecule to find its most stable three-dimensional conformation.

Once the structure is optimized, various electronic properties can be determined. A key aspect is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For oxiranylmethyl acetoacetate, FMO analysis can pinpoint the most reactive sites. The HOMO is often localized on the oxygen atoms of the epoxy and carbonyl groups, while the LUMO may be centered on the carbon atoms of the epoxy ring, indicating their susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. nih.gov These maps use a color scale where red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov In this compound, MEP analysis would likely show negative potential around the carbonyl and ether oxygens and positive potential near the hydrogen atoms and the epoxy ring carbons.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. nih.govchemrevlett.com These descriptors provide a framework for comparing the reactivity of different molecules or different sites within the same molecule.

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated via DFT

| Descriptor | Formula | Typical Value (Arbitrary Units) | Interpretation |

| HOMO Energy | EHOMO | -0.27 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.18 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.09 eV | Chemical reactivity and stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.225 eV | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.045 eV | Resistance to charge transfer |

| Electronegativity (χ) | -μ | 0.225 eV | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | 0.563 eV | Propensity to accept electrons |

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling techniques are essential for elucidating the detailed mechanisms of chemical reactions. ugent.be For this compound, this includes modeling the curing reactions of the epoxy group (e.g., with amines) and the reactions involving the acetoacetate moiety (e.g., enamine formation). google.com Computational methods can map the potential energy surface of a reaction, identifying the low-energy pathways from reactants to products.

A critical goal of this modeling is to locate the transition state (TS) for each reaction step. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. fraunhofer.de By calculating the energy of the reactants and the transition state, the activation energy (Ea) can be determined, which is a key parameter in understanding reaction kinetics. fraunhofer.de For instance, modeling the ring-opening reaction of the oxirane by an amine would involve calculating the energy of the reactant complex, the transition state where the new carbon-nitrogen bond is forming and the carbon-oxygen bond is breaking, and the final product.

These simulations can also clarify stereochemical and regiochemical outcomes. For example, in the reaction between the epoxide and a nucleophile, calculations can predict whether the attack is favored at the more or less substituted carbon of the oxirane ring. Similarly, the study of ambimodal periselectivity can reveal how a single transition state may lead to multiple products through a post-transition state bifurcation, with the outcome controlled by reaction dynamics. nih.gov

Table 2: Illustrative Energy Profile for the Reaction of this compound with a Primary Amine

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Separated this compound and amine | 0 |

| Reactant Complex | Reactants associated via intermolecular forces | -2.5 |

| Transition State (TS) | N-C bond forming, C-O bond breaking | +15.0 |

| Product Complex | Product with intermolecular association | -25.0 |

| Product | Final ring-opened adduct | -22.0 |

Simulation of Polymerization Kinetics and Network Evolution

Understanding the kinetics of polymerization is crucial for controlling the properties of the final thermoset material. Computational models can simulate the curing process, providing insights that are difficult to obtain experimentally. plymouth.ac.uk Kinetic models for thermoset cure, such as epoxy-amine systems, are often autocatalytic, meaning the reaction products (hydroxyl groups in this case) catalyze the reaction itself. polymerinnovationblog.com

For a more detailed view, molecular dynamics (MD) or kinetic Monte Carlo (kMC) simulations can be employed to model the evolution of the polymer network. These simulations track individual monomer units and the formation of covalent bonds over time, allowing for the prediction of properties like gel point, crosslink density, and molecular weight distribution.

Furthermore, Computational Fluid Dynamics (CFD) can be coupled with polymerization kinetics to simulate the curing process on an industrial scale. aps.org CFD models can account for non-ideal mixing and heat transfer within a reactor, predicting how factors like impeller speed and reactor geometry affect the homogeneity and properties of the final polymer product. researchgate.net

Table 3: Key Parameters in a Kinetic Model for the Curing of this compound

| Parameter | Symbol | Description |

| Rate Constant | k | Describes the intrinsic speed of the reaction at a given temperature. |

| Activation Energy | E | The minimum energy required for the reaction to occur. |

| Reaction Order | m, n | Exponents that define the dependence of the reaction rate on reactant concentrations. |

| Pre-exponential Factor | A | A constant related to the frequency of molecular collisions in the correct orientation. |

| Autocatalytic Factor | B | A constant representing the catalytic effect of the reaction product. |

Prediction of Structure-Reactivity-Property Relationships

A central goal in materials science is to understand and predict how a molecule's structure dictates the macroscopic properties of the resulting material. researchgate.net For polymers derived from this compound, computational methods are used to establish quantitative structure-property relationships (QSPR). onlytrainings.com These models correlate molecular-level features (descriptors) with bulk properties like glass transition temperature (Tg), Young's modulus, density, and coefficient of thermal expansion. rsc.orgnih.gov

Molecular dynamics (MD) simulations are a powerful tool for this purpose. By simulating a representative volume of the crosslinked polymer, MD can predict various thermomechanical properties. nih.gov For example, Tg can be estimated by simulating the cooling of the polymer and observing the change in properties like density or specific volume.

In recent years, machine learning (ML) has emerged as a highly effective data-driven approach. researchgate.net ML models, such as artificial neural networks, can be trained on large datasets generated from MD simulations or experiments. nih.gov These trained models can then predict the properties of new polymer formulations with high accuracy, drastically reducing the time and cost of materials discovery. rsc.org The inputs to these models are descriptors that represent the chemical composition and structure of the epoxy resin and curing agent system. rsc.org

Table 4: Example of a QSPR Model for Predicting Polymer Properties

| Input Molecular Descriptors | Predicted Macroscopic Property |

| Crosslink Density | Glass Transition Temperature (Tg) |

| Monomer Molecular Weight | Young's Modulus |

| Number of Rotatable Bonds | Coefficient of Thermal Expansion |

| Fraction of Aromatic Rings | Density |

| Hydrogen Bond Donor/Acceptor Count | Chemical Resistance |

In Silico Design of Novel Derivatives and Synthetic Routes

The ultimate application of computational chemistry is the in silico or rational design of new molecules and materials with tailored properties. openmedicinalchemistryjournal.com Using the predictive models described in the previous sections, scientists can design novel derivatives of this compound before ever entering a wet lab. This process involves computationally screening virtual libraries of candidate molecules to identify those with the most promising characteristics. nih.govrsc.org

For example, if a higher glass transition temperature is desired, a computational workflow could be used to design derivatives with more rigid backbones or functional groups that lead to higher crosslink densities. The predicted properties of these virtual molecules can be evaluated, and only the most promising candidates are synthesized for experimental validation. nih.gov This approach, often used in drug discovery, significantly accelerates the materials development cycle. nih.govmdpi.com

In addition to designing new molecules, computational tools can assist in planning their synthesis. Computer-assisted synthesis planning (CASP) programs use retrosynthetic analysis to identify potential reaction pathways from commercially available starting materials to the target molecule. nih.gov By combining rule-based algorithms with machine learning, these tools can suggest efficient and sustainable synthetic routes, considering factors like reaction yield, cost, and environmental impact. policyrj.comfrontiersin.org

Table 5: A Workflow for the In Silico Design of a Novel Monomer Derivative

| Step | Action | Computational Tool | Desired Outcome |

| 1. Define Target | Specify desired property (e.g., increased thermal stability). | N/A | A clear design objective. |

| 2. Generate Candidates | Create a virtual library of this compound derivatives. | Molecular modeling software | A set of new molecular structures. |

| 3. Screen Properties | Predict key properties (Tg, modulus) for all candidates. | QSPR/Machine Learning Models | A ranked list of promising candidates. |

| 4. Mechanistic Validation | Perform DFT/MD simulations on top candidates. | Quantum chemistry/MD software | Detailed understanding of the structure-property link. |

| 5. Plan Synthesis | Design an efficient synthetic route for the best candidate. | Retrosynthesis software | A viable, step-by-step laboratory procedure. |

Advanced Analytical Methodologies for Research on Oxiranylmethyl Acetoacetate Systems

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods are indispensable for elucidating the intricate reaction mechanisms of oxiranylmethyl acetoacetate (B1235776), including polymerization, crosslinking, and side reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer detailed insights into the structural transformations occurring during these processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for tracking the conversion of functional groups. In the context of oxiranylmethyl acetoacetate, ¹H and ¹³C NMR can be employed to monitor the disappearance of signals corresponding to the protons and carbons of the oxirane ring and the active methylene (B1212753) group of the acetoacetate moiety. Concurrently, the appearance of new signals indicates the formation of new chemical bonds, providing direct evidence of the reaction pathway. For instance, the chemical shifts of protons adjacent to the newly formed hydroxyl group and within the polymer backbone can be identified and quantified.

Fourier-Transform Infrared (FTIR) Spectroscopy provides complementary information by monitoring changes in vibrational frequencies of specific functional groups. The curing process of this compound can be followed by observing the decrease in the characteristic absorption bands of the epoxide ring (typically around 915 cm⁻¹) and the C=O stretching of the keto-ester group. The formation of hydroxyl groups during ring-opening polymerization can be detected by the appearance of a broad absorption band in the 3200-3600 cm⁻¹ region.

A hypothetical data table illustrating the kind of information that can be obtained from spectroscopic analysis is presented below.

| Spectroscopic Technique | Functional Group | Characteristic Signal (Hypothetical) | Observation During Reaction |

| ¹H NMR | Oxirane Protons | 2.6 - 3.2 ppm | Decrease in signal intensity |

| ¹³C NMR | Oxirane Carbons | 45 - 55 ppm | Decrease in signal intensity |

| FTIR | Epoxide Ring | ~915 cm⁻¹ | Decrease in band intensity |

| FTIR | Hydroxyl Group | 3200 - 3600 cm⁻¹ | Appearance and broadening of band |

Chromatographic Methods for Reaction Monitoring and Product Analysis

Chromatographic techniques are essential for monitoring the progress of reactions involving this compound and for analyzing the composition of the resulting products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly useful for separating and quantifying monomers, oligomers, and other reaction components.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing the consumption of the this compound monomer and the formation of oligomeric species during the initial stages of polymerization. sielc.com A reverse-phase HPLC method, for instance, can separate compounds based on their polarity. By using a suitable detector, such as an ultraviolet (UV) or evaporative light scattering detector (ELSD), quantitative data on the concentration of each species can be obtained over time. sielc.com This information is vital for determining reaction kinetics.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), can be used to analyze volatile starting materials and byproducts. For systems involving this compound, GC can monitor the purity of the initial monomer and detect the presence of any low molecular weight side products that might form during the reaction.

The following table provides a hypothetical example of HPLC conditions for monitoring an this compound reaction.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time (Monomer) | 5.2 min |

| Hypothetical Retention Time (Dimer) | 8.7 min |

Thermal Analysis for Polymerization and Curing Kinetics

Thermal analysis techniques are critical for investigating the polymerization and curing kinetics of this compound systems. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on the heat flow and mass changes associated with the curing process. researchgate.netnih.gov

Differential Scanning Calorimetry (DSC) measures the heat absorbed or released by a sample as a function of temperature or time. researchgate.nettainstruments.com For thermosetting systems like those based on this compound, DSC can be used to determine the total heat of reaction (ΔH), the glass transition temperature (Tg) of the cured polymer, and the extent of cure. tainstruments.comeag.com By conducting experiments at different heating rates (non-isothermal) or at a constant temperature (isothermal), kinetic parameters such as the activation energy (Ea) can be calculated. nih.govmdpi.com

Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as a function of temperature. TGA is useful for determining the thermal stability of the cured polymer and for identifying any mass loss associated with the curing reaction, such as the volatilization of byproducts. researchgate.net It can also be used to determine the composition of filled polymer systems.

A representative DSC data table for the curing of an this compound formulation is shown below.

| Parameter | Value (Hypothetical) |

| Onset of Curing Exotherm | 120 °C |

| Peak Curing Temperature | 155 °C |

| Total Heat of Reaction (ΔH) | 350 J/g |

| Glass Transition Temperature (Tg) of Cured Polymer | 95 °C |

Rheological Characterization of Formulations and Curing Behavior

Rheological measurements provide crucial information about the flow behavior and viscoelastic properties of this compound formulations before, during, and after curing. nih.gov A rheometer can be used to measure viscosity, storage modulus (G'), and loss modulus (G'') as a function of time, temperature, and shear rate. tainstruments.com

The viscosity of the formulation is a key parameter for processing, as it dictates how the material will flow and fill a mold. mdpi.com During curing, the viscosity increases significantly as the polymer network forms. youtube.com The gel point , where the material transitions from a liquid to a solid-like state, can be identified as the crossover point of the storage and loss moduli (G' = G''). tainstruments.com The evolution of the storage modulus (G') provides information about the buildup of the elastic network structure of the cured material. tainstruments.com

The following interactive table illustrates the typical evolution of rheological properties during the isothermal curing of an this compound system.

| Curing Time (min) | Viscosity (Pa·s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |

| 0 | 0.5 | 1 | 10 | Liquid |

| 10 | 5 | 50 | 200 | Viscous Liquid |

| 20 | 100 | 1000 | 1000 | Gel Point |

| 30 | >1000 | 10000 | 500 | Solid-like |

Surface and Morphological Characterization of Resultant Materials

The surface and morphological characteristics of materials derived from this compound are critical to their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) provide high-resolution information about the material's structure at the micro- and nanoscale. scielo.br

Scanning Electron Microscopy (SEM) is used to visualize the surface topography and fracture surfaces of the cured polymer. researchgate.netresearchgate.net SEM images can reveal information about the homogeneity of the material, the presence of pores or defects, and the morphology of polymer blends or composites. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) provides even higher resolution imaging of the surface, allowing for the characterization of surface roughness and the visualization of phase-separated domains in polymer blends. scielo.br Tapping mode AFM can also provide information about the mechanical properties of the surface at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of the material. XPS is particularly useful for analyzing surface modifications, coatings, and adhesion properties.

A summary of the information that can be obtained from these techniques is provided in the table below.

| Technique | Information Obtained | Typical Application |

| SEM | Surface topography, fracture morphology, porosity | Quality control, failure analysis |

| AFM | Surface roughness, phase separation, nanostructure | Characterization of blends and nanocomposites |

| XPS | Elemental composition, chemical states of surface atoms | Analysis of surface treatments and adhesion |

Future Directions and Emerging Research Frontiers

Integration into Advanced Composite Materials

The dual functionality of oxiranylmethyl acetoacetate (B1235776) allows for a two-stage curing process. The acetoacetate group can undergo reactions such as transesterification or chelation with metal ions, while the epoxy group can be cured through traditional epoxy chemistry with amines or anhydrides. This offers a high degree of control over the cross-linking density and the final properties of the composite matrix. For instance, in fiber-reinforced polymers, oxiranylmethyl acetoacetate can be used to modify the surface of the fibers, creating strong covalent bonds with the polymer matrix, thereby improving stress transfer and impact resistance.

Current research is focused on exploring its use in toughening epoxy resins and developing novel adhesives with enhanced performance. The ability to tailor the curing kinetics and final network structure by judiciously choosing catalysts and co-monomers is a key area of investigation.

| Potential Role in Composites | Functional Group | Benefit |

| Interfacial Adhesion Promoter | Epoxy and Acetoacetate | Improved stress transfer between fiber and matrix |

| Cross-linking Agent | Epoxy and Acetoacetate | Enhanced mechanical strength and thermal stability |

| Toughening Agent | Acetoacetate | Increased impact resistance of brittle epoxy matrices |

| Reactive Diluent | Low viscosity | Improved processability of high-viscosity resins |

Exploitation in Self-Healing and Recyclable Polymer Systems

The development of self-healing and recyclable polymers is critical for a sustainable future. This compound presents exciting opportunities in this domain due to its reactive functional groups that can be designed to form dynamic or reversible bonds.

In self-healing systems, the epoxy ring of this compound can be utilized in microencapsulation strategies. If microcapsules containing this compound are dispersed within a polymer matrix, a crack propagating through the material would rupture the capsules, releasing the healing agent. The epoxy groups would then react with a catalyst embedded in the matrix to polymerize and heal the damage. Copolymers based on the related compound glycidyl (B131873) methacrylate (B99206) (GMA) have already shown promise as healing agents in waterborne polyurethanes. researchgate.netnih.govnih.gov

For recyclable polymer systems, the focus is on creating thermosets with cleavable linkages. The ester bond within the acetoacetate group of this compound could potentially be designed for targeted degradation under specific conditions, allowing for the recovery of monomers or oligomers. This approach is central to the concept of a circular polymer economy, where materials can be chemically recycled back to their original building blocks. escholarship.orgnih.gov Research into poly(diketoenamine)s, which are held together by dynamic covalent bonds, showcases a pathway for creating strong yet recyclable thermosets. escholarship.org

Development of Novel Bio-compatible and Biomedical Materials

The quest for advanced biocompatible materials for biomedical applications is another promising frontier for this compound. Polymers derived from glycidyl ethers, such as linear polyglycerol, are known for their excellent biocompatibility and are being explored for numerous medical uses. researchgate.netnih.gov This provides a strong rationale for investigating polymers based on this compound for similar applications.

The reactivity of the epoxy group allows for the straightforward grafting of biomolecules, such as peptides or proteins, onto polymer surfaces, which can be used to create bioactive scaffolds for tissue engineering. Furthermore, copolymers containing glycidyl methacrylate have been synthesized to be radiopaque, blood compatible, and non-cytotoxic, highlighting their potential in medical imaging and devices. nih.gov

The development of hydrogels for drug delivery is another potential application. The cross-linking capabilities of this compound could be used to control the swelling behavior and drug release kinetics of hydrogels. The acetoacetate group could also be used to chelate with drug molecules, providing an additional mechanism for controlled release.

Sustainable Synthetic Strategies and End-of-Life Considerations

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds. For this compound, this translates to developing more sustainable and efficient synthetic routes. A chemo-enzymatic process for producing related compounds like glycerol (B35011) carbonate (meth)acrylate from glycidol (B123203) and carbon dioxide using ionic liquids has been reported, showcasing a sustainable approach that could be adapted. rsc.orgresearchgate.net Such methods often lead to higher yields and reduced waste compared to traditional chemical synthesis.

End-of-life considerations for polymers derived from this compound are intrinsically linked to the development of recyclable systems as discussed earlier. The goal is to design polymers that can be either chemically or biologically degraded into non-harmful substances or valuable monomers. Organic recycling, including composting and anaerobic digestion, is a viable option for biodegradable polymers. researchgate.net For more robust thermosets, chemical recycling strategies that target specific bonds within the polymer network will be crucial for achieving a circular economy. youtube.comtue.nlmdpi.com

Synergistic Research with Nanomaterials and Advanced Manufacturing

The combination of this compound with nanomaterials and advanced manufacturing techniques like 3D printing is expected to yield materials with unprecedented properties and functionalities.

In the realm of nanomaterials, the functional groups of this compound can be used to improve the dispersion and interfacial bonding of nanofillers, such as graphene oxide or carbon nanotubes, within a polymer matrix. For example, glycidyl amine epoxy resins have been used as surface modifiers to facilitate the dispersion of graphene oxide in epoxy nanocomposites without the need for organic solvents. nih.gov This leads to significant improvements in the mechanical and electrical properties of the resulting nanocomposites.

Q & A

Basic: What are the recommended synthetic routes for oxiranylmethyl acetoacetate in laboratory settings?

Methodological Answer:

this compound can be synthesized via esterification of acetoacetic acid derivatives with oxiranylmethanol (glycidol) under acid-catalyzed conditions. A common approach involves reacting tert-butyl acetoacetate with glycidol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to facilitate transesterification . Alternatively, diketene-based routes, similar to cellulose acetoacetate (CAA) synthesis, may be adapted, where diketene reacts with glycidol to form the acetoacetate ester . Post-synthesis purification typically employs fractional distillation or column chromatography.

Basic: How can NMR spectroscopy characterize this compound’s structural and dynamic properties?

Methodological Answer:

1H and 13C NMR are critical for identifying tautomeric forms (keto-enol equilibrium) and substituent effects. For example:

- Keto form : Look for α-proton resonance near δ 3.3–3.5 ppm (split due to adjacent carbonyl groups) and γ-proton resonance at δ 2.2–2.4 ppm .

- Enol form : Detect vinyl protons (δ 5.5–6.0 ppm) and hydrogen-bonded hydroxyl protons (δ 12–15 ppm) .

Variable-temperature NMR can assess tautomerization kinetics, while 2D NMR (e.g., COSY, HSQC) resolves coupling patterns and confirms connectivity .

Advanced: How does tautomerism influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

The keto-enol equilibrium dictates reactivity:

- Keto form : The α-carbon’s electrophilicity facilitates nucleophilic additions (e.g., Michael additions).

- Enol form : The conjugated enolate can participate in cycloadditions or act as a ligand in metal complexes.

To study this, use stopped-flow kinetics or NMR line-shape analysis to measure tautomerization rates under varying pH and solvent polarity . For example, adding sodium acetate accelerates keto-enol exchange, broadening NMR signals .